Cas no 1391052-77-9 (1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate)

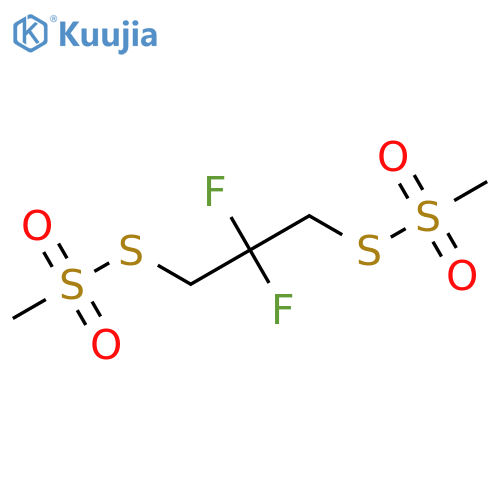

1391052-77-9 structure

商品名:1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate

CAS番号:1391052-77-9

MF:C5H10F2O4S4

メガワット:300.387303829193

CID:1065091

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate 化学的及び物理的性質

名前と識別子

-

- 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate

-

- インチ: 1S/C5H10F2O4S4/c1-14(8,9)12-3-5(6,7)4-13-15(2,10)11/h3-4H2,1-2H3

- InChIKey: PBEXCEGWZMGZPU-UHFFFAOYSA-N

- ほほえんだ: S(C)(=O)(=O)SCC(CSS(C)(=O)=O)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 350

- トポロジー分子極性表面積: 136

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D446100-10mg |

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate |

1391052-77-9 | 10mg |

$207.00 | 2023-05-18 | ||

| TRC | D446100-100mg |

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate |

1391052-77-9 | 100mg |

$1642.00 | 2023-05-18 |

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Ping Tong Food Funct., 2020,11, 628-639

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1391052-77-9 (1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量